3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
CAS No.: 1076-23-9
Cat. No.: VC21021502
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076-23-9 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3 |
Standard InChI Key | KNPSJINBUZCDRE-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=C(C=CC=N1)O |
Canonical SMILES | CN(C)C(=O)C1=C(C=CC=N1)O |
Introduction
Chemical Identity and Structure
3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (CAS: 1076-23-9) is a pyridine derivative featuring a six-membered aromatic ring containing one nitrogen atom. This compound is distinguished by three key functional groups: a hydroxyl group (-OH) attached at the 3-position of the pyridine ring, a carboxamide group at the 2-position, and two methyl groups attached to the amide nitrogen. The presence of these functional groups creates a unique chemical profile with specific reactivity patterns and biological potential .
The compound has several accepted synonyms including Picolinamide, 3-hydroxy-N,N-dimethyl-; 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide; and 2-Pyridinecarboxamide, 3-hydroxy-N,N-dimethyl- . These alternative nomenclatures reflect different systematic naming approaches but refer to the same chemical entity.
The molecular formula of this compound is C₈H₁₀N₂O₂, corresponding to a molecular weight that places it in the category of small molecules suitable for drug development considerations. The structural arrangement of atoms can be represented in various chemical notations, including SMILES notation (O=C(C1=NC=CC=C1O)N(C)C) and InChI notation (InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3) .
Structural Analysis and Chemical Identification
The pyridine core of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide contains a nitrogen atom that contributes to the aromatic character of the molecule through its electron pair. This feature influences the compound's basicity and coordination chemistry potential. The hydroxyl group at position 3 introduces a hydrogen bond donor site, while the carboxamide functionality offers both hydrogen bond accepting and donating capabilities through its carbonyl oxygen and amide nitrogen respectively .
Physical and Chemical Properties
3-Hydroxy-N,N-dimethylpyridine-2-carboxamide typically appears as a white to off-white solid at room temperature. Its physical state is influenced by the presence of multiple functional groups that contribute to intermolecular forces, including hydrogen bonding through the hydroxyl group .
The compound demonstrates solubility in polar solvents such as water and alcohols, attributable to its hydroxyl and amide functional groups that can engage in hydrogen bonding with solvent molecules. This solubility profile is significant for applications requiring aqueous compatibility, such as biological assays or pharmaceutical formulations .
Chemical Reactivity
The reactivity profile of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is governed by its functional groups. The hydroxyl group at the 3-position can potentially undergo oxidation, esterification, or etherification reactions. The pyridine nitrogen exhibits basic properties and can interact with electrophiles or serve as a coordination site for metals. The amide functionality, while relatively stable under mild conditions, can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .
Product Name | Reference Code | Purity | Price Range (EUR) | Estimated Delivery |
---|---|---|---|---|
3-hydroxy-N,N-dimethylpyridine-2-carboxamide | IN-DA009QAT | 95% | 54.00-207.00 | Mon 21 Apr 25 |
3-Hydroxy-N,N-dimethylpicolinamide | 10-F689568 | 95% | To inquire | Fri 02 May 25 |
3-Hydroxy-pyridine-2-carboxylic acid dimethylamide | 3D-BAA07623 | Min. 95% | - | Discontinued product |
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